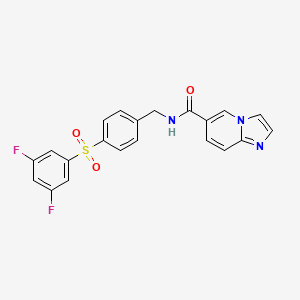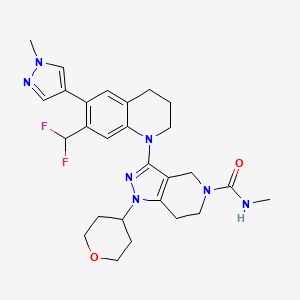
GSK199
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK199 is a reversible inhibitor of PAD4 (IC50 = 200 nM) that binds to the low-calcium form of the enzyme and is selective for PAD4 over PAD1-3.2It is less potent than the related PAD4 inhibitor GSK484, which demonstrates an IC50 value of 50 nM. This compound can inhibit the citrullination of PAD4 target proteins and diminish the formation of neutrophil extracellular traps in mouse neutrophils.
This compound is a selective PAD4 inhibitor with half-maximum inhibitory concentration (IC50) values, in the absence of calcium, of 200 nM.
Aplicaciones Científicas De Investigación
Inhibición de PAD4
GSK199 es un inhibidor de PAD4 oralmente activo, reversible y selectivo {svg_1}. PAD4, o Peptidil Arginina Desiminasas 4, es una enzima que juega un papel clave en el proceso de citrulinación, que está involucrado en varios procesos fisiológicos y patológicos, incluida la artritis reumatoide {svg_2}.
Investigación de la Artritis Reumatoide
This compound se puede utilizar para la investigación de la artritis reumatoide {svg_3}. La artritis reumatoide es un trastorno inflamatorio crónico que puede afectar más que solo sus articulaciones. En algunas personas, la afección puede dañar una amplia variedad de sistemas corporales, incluida la piel, los ojos, los pulmones, el corazón y los vasos sanguíneos {svg_4}.
Inhibición de la Citrulinación
This compound, en combinación con otro compuesto AFM-30a, puede inhibir el proceso de citrulinación {svg_5}. La citrulinación es la conversión del aminoácido arginina en una proteína en el aminoácido citrulina, y este proceso está involucrado en la ruptura de la autotolerancia en la artritis reumatoide positiva para anticuerpos anti-CCP {svg_6}.
Efectos no Citotóxicos
A diferencia de otros inhibidores como BB-Cl-amidine, this compound y AFM-30a no tienen efectos citotóxicos {svg_7}. Esto sugiere que estos compuestos pueden tener menos efectos fuera del objetivo y, por lo tanto, tienen un mayor potencial terapéutico {svg_8}.
Terapia Combinada
This compound se puede utilizar en combinación con AFM-30a para la inhibición de la actividad de PAD asociada con PBMC {svg_9}. PBMC, o células mononucleares de sangre periférica, son componentes críticos del sistema inmunológico y juegan un papel clave en la respuesta del cuerpo a sustancias extrañas {svg_10}.
Aplicaciones Bioanalíticas
This compound se puede utilizar en aplicaciones bioanalíticas como ensayos de espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) {svg_11}. Estos ensayos se utilizan para la determinación cuantitativa de fármacos y sus metabolitos en muestras biológicas {svg_12}.
Mecanismo De Acción
Target of Action
GSK199, also known as ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) . PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline in the presence of calcium ions . This enzyme has been strongly implicated in the pathogenesis of autoimmune, cardiovascular, and oncological diseases .
Mode of Action
This compound interacts with PAD4 by binding to the low-calcium form of the enzyme . This interaction induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the enzyme . This binding mechanism is unique and accounts for both its potency and selectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citrullination process, catalyzed by PAD4 . Citrullination of arginine residues affects numerous physiological and pathological processes . In diseases like rheumatoid arthritis, autoantibodies against citrullinated joint proteins manifest years before symptoms, whereas antibodies against PAD4 occur during advanced disease . PAD4 is also linked to diseases characterized by aberrant levels of neutrophil extracellular traps (NETs) .
Result of Action
The administration of this compound leads to significant effects on diseases like arthritis, assessed both by global clinical disease activity and by histological analyses of synovial inflammation, pannus formation, and damage to cartilage and bone . It also inhibits total intracellular citrullination and citrullination of histone H3 in PBMCs .
Action Environment
Environmental factors such as stress, bacterial endotoxins, the fungal cell wall component zymosan, and protozoans can trigger PAD4 activation . In addition, proinflammatory cytokines (TNF-α), chemokines (IL-8), elevated intracellular Ca2+ level, and ROS like superoxide ion and H2O2 promote the expression of PAD4 . These factors could potentially influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
GSK199 interacts with PAD4, a key enzyme involved in the citrullination of arginine residues . This interaction is competitive with calcium, and this compound preferentially binds to the calcium-free form of PAD4 . The binding of this compound to PAD4 induces a newly observed β-hairpin structure for these residues that allowed the hydrophobic residues Phe634 and Val643 to pack over the central part of the .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the catalytic activity of PADs derived from live polymorphonuclear leukocytes (PMNs) or lysed peripheral blood mononuclear cells (PBMCs) and PMNs . In combination with another PAD inhibitor, AFM-30a, this compound can inhibit total intracellular citrullination and citrullination of histone H3 in PBMCs .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PAD4, which leads to the inhibition of PAD4’s enzymatic activity . This inhibition disrupts the process of citrullination, a post-translational modification that converts arginine residues into citrulline . This mechanism of action has been confirmed through crystal structures of human PAD4 complexed with this compound .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its stability and degradation
Metabolic Pathways
This compound is involved in the metabolic pathway of citrullination, catalyzed by PAD4
Propiedades
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGMIOKDGHBYQE-UNTBIKODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)



![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)


![N-(5-(4-Acetylpiperazin-1-yl)pyridin-2-yl)-2-(2',3-dimethyl-[2,4'-bipyridin]-5-yl)acetamide](/img/structure/B607707.png)

![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
